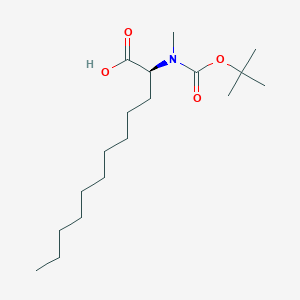

Boc-MeAdod(2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed (deprotected) using strong acids like trifluoroacetic acid (TFA) . This deprotection is a key step in the synthesis of peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. The presence of a Boc group could influence properties like solubility and reactivity .科学的研究の応用

- Boc-MeAdod(2)-OH data, such as terminus traces from Greenland glaciers, can be valuable for training machine learning models .

Allelopathic Studies

Machine Learning and Data Science

Statistical Research and Missing Data Handling

Safety and Hazards

将来の方向性

The use of Boc groups in peptide synthesis is a well-established technique, but research continues into improving methods for peptide synthesis . Future directions could include developing safer or more efficient methods for adding and removing protecting groups, or exploring new applications for peptide compounds.

作用機序

Target of Action

Boc-MeAdod(2)-OH is a compound that primarily targets the amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in Boc-MeAdod(2)-OH is used as the N α-amino protecting group . This group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in Boc-MeAdod(2)-OH is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This interaction with its targets results in the selective blocking of the functional group of interest, providing stability to the projected reactions .

Biochemical Pathways

The use of Boc-MeAdod(2)-OH in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .

Pharmacokinetics

It’s known that the covalent linkage to a polymer confers to the bioactive molecule enhanced solubility and stability, a different pharmacokinetic profile at the whole organism, cellular, and even subcellular level, enhancing the drug therapeutic index .

Result of Action

The result of the action of Boc-MeAdod(2)-OH is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Action Environment

The action environment of Boc-MeAdod(2)-OH is typically a laboratory setting where the compound is used in peptide synthesis . The reactions take place under room temperature conditions . The use of Boc-MeAdod(2)-OH can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using boc spps is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (hf), which requires special equipment .

特性

IUPAC Name |

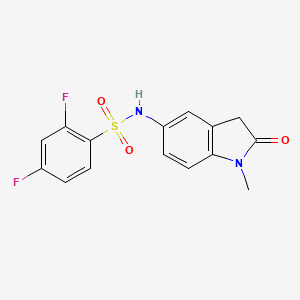

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJZQDXTNGLHY-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-MeAdod(2)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2785155.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)

![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)

![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)